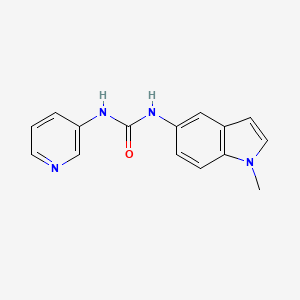

N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea

概要

説明

SB-200646: は、セロトニン受容体の選択的アンタゴニストとして知られており、特に5-ヒドロキシトリプタミン2B受容体と5-ヒドロキシトリプタミン2C受容体を標的としています。 5-ヒドロキシトリプタミン2A受容体よりも5-ヒドロキシトリプタミン2B受容体と5-ヒドロキシトリプタミン2C受容体に選択性を示すことが発見された最初の化合物でした 。 この化合物は、動物モデルにおいて不安解消効果を示しており、薬理学研究の対象となっています .

準備方法

合成経路と反応条件: : SB-200646の合成には、1-メチル-1H-インドール-5-カルボン酸とチオニルクロリドを反応させて対応する酸クロリドを生成することが含まれます。 この中間体を3-アミノピリジンと反応させると、最終生成物である1-(1-メチル-1H-インドール-5-イル)-3-ピリジン-3-イルウレアが得られます .

工業的生産方法: : SB-200646の具体的な工業的生産方法は広く文書化されていませんが、合成は一般的に、大規模生産用に最適化された実験室規模の手順に従っています。 これには、制御された反応条件と再結晶やクロマトグラフィーなどの精製ステップを通じて、高純度と収率を確保することが含まれます .

化学反応の分析

反応の種類: : SB-200646は、ウレアやインドール部分などの反応性官能基の存在により、主に置換反応を起こします。 芳香族構造のために、水素結合やπ-π相互作用にも関与できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、酸クロリドの生成のためのチオニルクロリド、およびウレアの生成のためのアミンが含まれます。

主要生成物: : SB-200646の合成の主要生成物は、1-(1-メチル-1H-インドール-5-イル)-3-ピリジン-3-イルウレアです。 その他の潜在的な副生成物には、未反応の出発物質と、反応が不完全であった場合の副生成物が含まれます .

科学的研究の応用

化学: : SB-200646は、セロトニン受容体、特に5-ヒドロキシトリプタミン2B受容体と5-ヒドロキシトリプタミン2C受容体の機能を研究するためのツール化合物として使用されています。 これらの受容体がさまざまな生理学的プロセスで果たす役割を理解するのに役立ちます .

生物学: : 生物学的研究では、SB-200646は、セロトニン受容体拮抗作用が行動や神経伝達に与える影響を調査するために使用されます。 報酬と動機付け経路に関与する中脳ドーパミンニューロンの活動を変化させることが示されています .

医学: : SB-200646は、不安解消効果により、不安障害の治療における潜在的な治療応用があります。 他の神経学的状態に対する効果についても調査されています .

産業: : 主要な用途は研究ですが、SB-200646は、さらなる研究と臨床試験を経て、臨床的に使用できる治療薬に開発される可能性があります .

作用機序

SB-200646は、5-ヒドロキシトリプタミン2B受容体と5-ヒドロキシトリプタミン2C受容体を選択的に拮抗することで効果を発揮します。この拮抗作用は、セロトニンがこれらの受容体に結合するのを防ぎ、下流のシグナル伝達経路を調節します。 これらの受容体の遮断は、神経伝達物質の放出とニューロンの活動を影響し、不安解消効果をもたらします .

類似化合物の比較

類似化合物

ケタンセリン: 5-ヒドロキシトリプタミン2A受容体も標的とする非選択的セロトニン受容体拮抗薬。

リタンセリン: SB-200646と比較して、より広範な活性スペクトルを持つ別のセロトニン受容体拮抗薬。

MDL100907: 選択的5-ヒドロキシトリプタミン2A受容体拮抗薬.

独自性: : SB-200646は、5-ヒドロキシトリプタミン2A受容体よりも5-ヒドロキシトリプタミン2B受容体と5-ヒドロキシトリプタミン2C受容体に対して高い選択性を示す点でユニークです。 この選択性は、5-ヒドロキシトリプタミン2A受容体拮抗作用による混同効果なしに、これらの受容体の特定の役割を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

Ketanserin: A non-selective serotonin receptor antagonist that also targets 5-hydroxytryptamine 2A receptors.

Ritanserin: Another serotonin receptor antagonist with a broader spectrum of activity compared to SB-200646.

MDL100907: A selective 5-hydroxytryptamine 2A receptor antagonist.

Uniqueness: : SB-200646 is unique in its high selectivity for 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors over 5-hydroxytryptamine 2A receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors without the confounding effects of 5-hydroxytryptamine 2A receptor antagonism .

生物活性

N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea, also known as SB-200646, is a compound recognized for its biological activity primarily as a selective antagonist of serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential therapeutic applications.

Serotonin Receptor Antagonism

This compound functions by selectively blocking the 5-HT2B and 5-HT2C serotonin receptors. This action inhibits the signaling pathways typically activated by serotonin, leading to various physiological effects. The selectivity for these receptor subtypes over others, such as the 5-HT2A receptor, is significant as it may reduce side effects associated with broader serotonin receptor antagonists.

Biochemical Pathways

The blockade of 5-HT2B and 5-HT2C receptors affects multiple biochemical pathways, including those involved in mood regulation, anxiety response, and possibly appetite control. By inhibiting these pathways, SB-200646 has been shown to exhibit anxiolytic properties in vivo, suggesting potential applications in treating anxiety disorders .

Electrophysiological Studies

Electrophysiological studies have demonstrated that this compound can modulate neuronal excitability by influencing serotonin-mediated synaptic transmission. These studies indicate that the compound can alter the firing rates of neurons in specific brain regions associated with anxiety and mood regulation.

In Vivo Studies

In vivo experiments have shown that SB-200646 exhibits anxiolytic effects in animal models. For instance, administration of the compound resulted in reduced anxiety-like behaviors in tests such as the elevated plus maze and open field test. These findings suggest that the compound may be beneficial in developing new anxiolytic therapies .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound against other known serotonin antagonists:

| Compound | Receptor Target | Anxiolytic Activity | Selectivity Index |

|---|---|---|---|

| This compound | 5-HT2B/5-HT2C | High | >10 |

| Ketanserin | 5-HT2A/5-HT2C | Moderate | 4 |

| Ritanserin | 5-HT2A/5-HT2C | Low | 3 |

Toxicity Studies

Toxicity assessments conducted on Vero cells (African green monkey kidney epithelial cells) indicated that this compound exhibits low toxicity at concentrations up to 100 μg/mL. The results showed no significant cytotoxic effects at this concentration, which is critical for its potential therapeutic use .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Anxiety Disorders : A study involving animal models demonstrated that treatment with SB-200646 significantly reduced anxiety-like behaviors compared to control groups. The results suggest that targeting the 5-HT2B and 5-HT2C receptors may provide a new avenue for anxiety treatment.

- Mood Regulation : Another study highlighted its potential role in mood stabilization by modulating serotonin levels in specific brain regions associated with depression and anxiety.

- Appetite Control : Preliminary findings indicate that this compound may influence appetite regulation through its action on serotonin receptors, suggesting further research into its role in obesity management.

特性

IUPAC Name |

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZZJTLBYXHUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162550 | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143797-63-1 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-3-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143797-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143797631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-200646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8F72CL8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SB-200646?

A1: SB-200646 (N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride) acts as a potent and selective antagonist of serotonin (5-HT) receptors, primarily targeting the 5-HT2C and 5-HT2B subtypes. [, , ] This means it binds to these receptors and blocks the actions of serotonin, preventing the downstream effects typically mediated by these receptors.

Q2: What is the significance of SB-200646's selectivity for 5-HT2C/2B receptors?

A2: The selectivity of SB-200646 is crucial because it allows researchers to study the specific roles of 5-HT2C and 5-HT2B receptors in various physiological and behavioral processes. This is particularly important as other 5-HT receptor subtypes, like 5-HT2A, often have overlapping functions. [] Previous tools lacked this selectivity, making it difficult to isolate the effects of individual subtypes.

Q3: How does SB-200646 compare to other 5-HT2 receptor antagonists in terms of its affinity for different subtypes?

A3: SB-200646 exhibits a higher affinity for 5-HT2C and 5-HT2B receptors compared to 5-HT2A receptors. Studies have shown that its binding affinity (pKi) for the rat 5-HT2A receptor is significantly lower than its affinity for the 5-HT2C and 5-HT2B receptors. [] This selectivity makes it a valuable pharmacological tool for dissecting the roles of these subtypes.

Q4: What are some of the physiological effects observed after administering SB-200646?

A4: SB-200646 has demonstrated efficacy in reversing several effects attributed to 5-HT2C receptor activation. These include reversing m-chlorophenylpiperazine (mCPP)-induced hypolocomotion and hypophagia in rats. [] Furthermore, it has shown anxiolytic-like effects in the social interaction test, suggesting a potential role of 5-HT2C/2B receptors in anxiety. []

Q5: How does SB-200646 impact the activity of dopamine neurons?

A5: Research shows that both acute and chronic administration of SB-200646 can influence the activity of dopamine neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA) of rats. [] These effects are similar to those observed with atypical antipsychotic drugs, indicating potential involvement of 5-HT2C/2B receptors in their mechanism of action.

Q6: Has SB-200646 been used to study the role of 5-HT receptors in specific blood vessels?

A6: Yes, SB-200646 has been instrumental in investigating the role of 5-HT receptors in vascular function. For instance, studies using SB-200646 have revealed that 5-HT2B receptors mediate endothelium-dependent relaxation in rat jugular veins. [] Additionally, research suggests that endogenous nitric oxide selectively modulates 5-HT-mediated vasoconstriction in bovine pulmonary supernumerary arteries, potentially through a mechanism involving 5-HT2B receptors, as evidenced by the use of SB-200646. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。